

1-(2-bromophenyl)-1H-pyrrole IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1273750

[Get Quote](#)

Technical Guide: 1-(2-bromophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-(2-bromophenyl)-1H-pyrrole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, a representative synthetic protocol, and insights into its potential biological activities, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Properties

1-(2-bromophenyl)-1H-pyrrole is an N-arylpyrrole derivative. Its core structure consists of a pyrrole ring N-substituted with a 2-bromophenyl group. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Identifier	Value
IUPAC Name	1-(2-bromophenyl)-1H-pyrrole
CAS Number	69907-27-3 [1]
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
Appearance	Not specified, likely a solid or oil
Boiling Point	293.9 °C at 760 mmHg [1]
Density	1.38 g/cm ³ [1]

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of **1-(2-bromophenyl)-1H-pyrrole** can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a powerful tool for the formation of carbon-nitrogen bonds. Below is a representative experimental protocol adapted from general procedures for the N-arylation of pyrroles.

Reaction Scheme:

Materials:

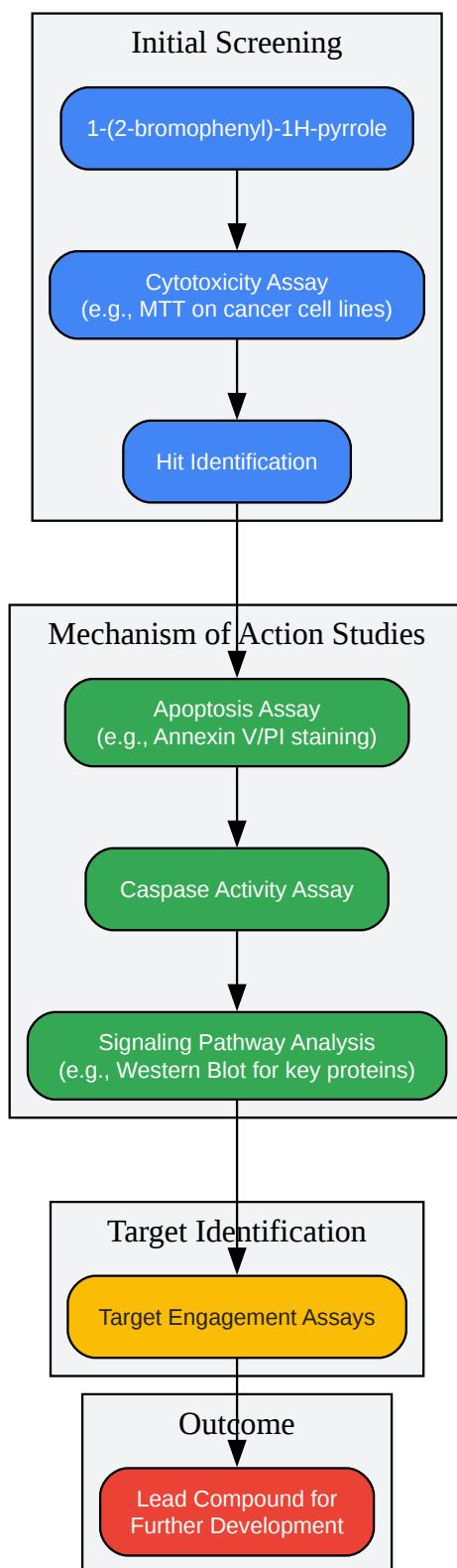
- Pyrrole
- 1-Bromo-2-iodobenzene
- Palladium(II) acetate (Pd(OAc)₂)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (e.g., 2 mol%) and XPhos (e.g., 4 mol%). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
- Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 equivalents), pyrrole (e.g., 1.2 equivalents), and 1-bromo-2-iodobenzene (1.0 equivalent).
- Solvent Addition: Add anhydrous toluene via syringe.
- Reaction Conditions: The reaction mixture is stirred and heated to a specified temperature (e.g., 80-110 °C) for a period of 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **1-(2-bromophenyl)-1H-pyrrole**.

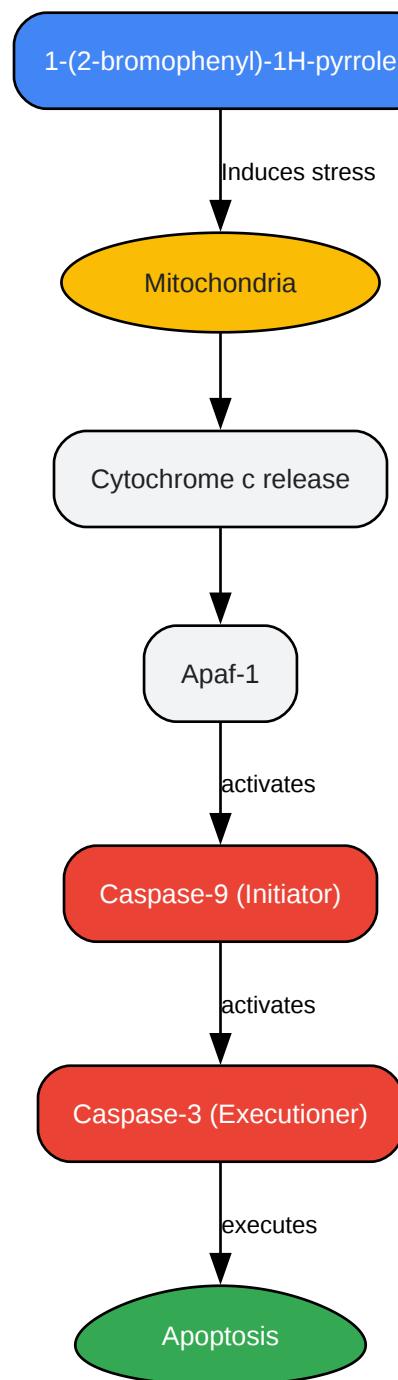
Note: This is a general protocol and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal yield and purity.


Potential Biological Activity and Signaling Pathways

While specific biological data for **1-(2-bromophenyl)-1H-pyrrole** is limited in publicly available literature, the broader class of bromopyrrole and N-arylpyrrole derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents. Studies on related compounds suggest that they may exert their effects through various mechanisms, including

the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One of the common mechanisms of action for anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic or extrinsic pathways, often culminating in the activation of a cascade of caspase enzymes.


Below is a generalized workflow for the initial screening and mechanistic evaluation of a novel N-arylpyrrole compound for potential anticancer activity.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of a novel compound's anticancer properties.

Many bromopyrrole compounds have been reported to possess in vitro antineoplastic activity. Some of these compounds have been shown to inhibit tumor cell proliferation by arresting the cell cycle and inducing apoptosis. The apoptotic cascade is a complex signaling pathway that is crucial in the development of novel cancer therapies.

Below is a simplified diagram of a potential apoptosis signaling pathway that could be investigated for compounds like **1-(2-bromophenyl)-1H-pyrrole**.

[Click to download full resolution via product page](#)

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a bioactive compound.

Conclusion

1-(2-bromophenyl)-1H-pyrrole is a readily synthesizable compound with potential applications in drug discovery and materials science. The provided synthetic protocol offers a modern and efficient route to this molecule. While its specific biological functions are yet to be fully elucidated, the known activities of related bromopyrrole and N-arylpyrrole derivatives suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological targets and mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-bromophenyl)-1H-pyrrole [myskinrecipes.com]
- To cite this document: BenchChem. [1-(2-bromophenyl)-1H-pyrrole IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273750#1-2-bromophenyl-1h-pyrrole-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1273750#1-2-bromophenyl-1h-pyrrole-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com